Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate
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Overview
Description
Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxyphenyl and methylsulfonylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylacetic acid with 2-methyl-5-(4-methylsulfonylphenyl)pyrrole under acidic conditions, followed by esterification with isopropanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but differs in the rest of the structure.
4-(2-(4-Methoxyphenyl)propan-2-yl)phenol: Similar in having a methoxyphenyl group but with different substituents.
Uniqueness
Propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate is unique due to its combination of functional groups and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C24H27NO5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
propan-2-yl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate |
InChI |
InChI=1S/C24H27NO5S/c1-16(2)30-24(26)15-19-14-23(18-6-12-22(13-7-18)31(5,27)28)25(17(19)3)20-8-10-21(29-4)11-9-20/h6-14,16H,15H2,1-5H3 |
InChI Key |
DIAXEKVKEMBQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)(=O)C)CC(=O)OC(C)C |
Origin of Product |
United States |
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